molecular formula C18H15ClN2O4S2 B3410062 2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 895459-05-9

2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B3410062
CAS No.: 895459-05-9
M. Wt: 422.9 g/mol
InChI Key: HSJDIHNXKPHHEY-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 2 with an acetamide moiety bearing a 4-chlorobenzenesulfonyl substituent. Its molecular formula is C₁₈H₁₄ClN₃O₄S₂, with a molecular weight of 435.91 g/mol.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4S2/c1-25-14-6-2-12(3-7-14)16-10-26-18(20-16)21-17(22)11-27(23,24)15-8-4-13(19)5-9-15/h2-10H,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJDIHNXKPHHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(4-methoxyphenyl)-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Oxidation and reduction: The thiazole ring can participate in redox reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Nucleophilic substitution: Substituted sulfonamides or sulfonate esters.

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Hydrolysis: 4-chlorobenzenesulfonic acid and 4-(4-methoxyphenyl)-1,3-thiazol-2-amine.

Scientific Research Applications

2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial or fungal infections.

    Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.

    Biological Studies: It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.

    Industrial Applications: Potential use in the development of agrochemicals or as intermediates in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby disrupting biological pathways. The sulfonyl chloride group can react with nucleophilic sites in proteins, leading to enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
Target Compound 4-Cl-benzensulfonyl, 4-methoxyphenyl-thiazole 435.91 Not reported Under investigation -
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (16) Piperazine, phenyl 408.52 281–282 MMP inhibition (anti-inflammatory)
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-morpholinyl)acetamide (14 analog) Morpholine 347.43 297–298 Kinase modulation
2-(4-Methoxyphenyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide Pyridinyl 339.39 Not reported Screening for kinase targets
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) Hydroxy-methoxyphenyl 278.30 Not reported COX/LOX inhibition

Key Observations :

  • The sulfonyl group in the target compound increases molecular weight compared to piperazine/morpholine-containing analogs (e.g., compound 16: 408.52 g/mol vs. target: 435.91 g/mol) .
  • 4-Methoxyphenyl-thiazole is a common motif in anti-inflammatory and kinase-targeting compounds (e.g., MMP inhibitors in , COX/LOX inhibitors in ).
  • Pyridinyl or morpholine substituents (e.g., ) improve aqueous solubility but may reduce metabolic stability compared to sulfonyl groups.

Pharmacological Activity Comparison

Anti-Cancer Activity
  • Compound 38 (N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide): Exhibits IC₅₀ values < 10 µM against HCT-116, MCF-7, and PC-3 cell lines due to quinazoline sulfonyl interactions with DNA topoisomerases .
  • Target Compound : The 4-chlorobenzenesulfonyl group may enhance selectivity for tyrosine kinases over quinazoline-based analogs, though direct anti-cancer data are pending .
Anti-Inflammatory Activity
  • Compound 16 (piperazine-phenyl analog): Shows 75% inhibition of MMP-9 at 10 µM, attributed to the piperazine moiety’s chelation of zinc in catalytic sites .
  • Target Compound: The sulfonyl group could compete with endogenous sulfonamide-based MMP inhibitors (e.g., doxycycline) but lacks direct evidence .
Enzyme Inhibition
  • Compound 6a (hydroxy-methoxyphenyl analog): Inhibits COX-2 with IC₅₀ = 4.93 µg/mL, where the hydroxyl group participates in hydrogen bonding .
  • Target Compound : The 4-methoxyphenyl group may reduce COX-2 affinity compared to 6a but improve blood-brain barrier penetration .

Biological Activity

2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry and materials science. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • A sulfonyl chloride group
  • A thiazole ring
  • A methoxyphenyl group

These structural components contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group can react with nucleophilic sites in proteins, potentially leading to enzyme inhibition or receptor modulation. This mechanism is crucial in its applications in medicinal chemistry, particularly in drug development targeting bacterial or fungal infections.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit antimicrobial properties. The presence of the thiazole ring is often associated with enhanced antibacterial activity. For instance, studies have shown that thiazole derivatives can inhibit bacterial growth by interfering with essential metabolic pathways.

Anticancer Activity

Thiazole derivatives have been investigated for their anticancer properties. The compound may exhibit cytotoxic effects against various cancer cell lines through apoptosis induction or cell cycle arrest mechanisms. In vitro studies have demonstrated that related compounds can inhibit tumor cell proliferation by modulating signaling pathways involved in cell survival and apoptosis.

Case Study: In Vitro Studies

In a study examining the effects of thiazole derivatives on cancer cells, compounds similar to this compound were shown to:

  • Induce apoptosis in human cancer cell lines.
  • Inhibit cell migration and invasion.
  • Alter the expression of genes associated with cancer progression.

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis; inhibition of tumor proliferation
Enzyme InhibitionModulation of enzyme activity

Q & A

Q. What are the established synthetic routes for 2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the thiazole core, followed by sulfonylation and acetylation. Key steps include:
  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol .
  • Sulfonylation : Reaction with 4-chlorobenzenesulfonyl chloride in dichloromethane at 0–5°C, using triethylamine as a base to control pH .
  • Acetamide coupling : Amidation via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
    Critical factors : Temperature (>60°C during cyclization reduces byproducts) and solvent polarity (aprotic solvents enhance sulfonylation efficiency) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • 1H/13C NMR : Identify protons on the methoxyphenyl (δ 3.8–4.0 ppm for OCH3) and sulfonyl groups (δ 7.5–8.0 ppm for aromatic protons) .
  • IR spectroscopy : Confirm sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functionalities .
  • HPLC-MS : Ensure >95% purity and validate molecular weight (e.g., [M+H]+ ion) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Prioritize target-specific enzymatic or receptor-binding assays:
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates, with IC50 determination via dose-response curves .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM .
  • Binding affinity : Surface plasmon resonance (SPR) to assess interactions with receptors like G-protein-coupled receptors (GPCRs) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :
  • Solubility : Test in DMSO (primary stock solvent) and aqueous buffers (e.g., PBS at pH 7.4). Poor aqueous solubility may require formulation with cyclodextrins or liposomes .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to photosensitive sulfonyl groups .

Q. Which purification techniques are optimal for isolating this compound?

  • Methodological Answer :
  • Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane gradients (30–70% polarity) .
  • Recrystallization : Employ ethanol/water mixtures (8:2 v/v) at 4°C for high-purity crystals .

Advanced Research Questions

Q. How can researchers optimize synthetic yield using design of experiments (DOE)?

  • Methodological Answer : Apply factorial design to variables such as:
  • Temperature : Test 50–80°C for cyclization (higher temps may increase byproducts).
  • Catalyst loading : Vary triethylamine (1–3 eq.) during sulfonylation.
  • Reaction time : Monitor intermediates via TLC to shorten steps .
    Analysis : Use ANOVA to identify significant factors; response surface methodology (RSM) for multi-variable optimization .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Assay standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-h incubation for MTT) .
  • Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .
  • Metabolic stability : Compare hepatic microsomal degradation rates (e.g., human vs. murine) to explain species-specific discrepancies .

Q. What computational strategies predict binding modes with target proteins?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB ID 1M17 for EGFR). Prioritize poses with sulfonyl groups interacting with catalytic lysine residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD <2 Å acceptable) .

Q. How to design structure-activity relationship (SAR) studies for derivative synthesis?

  • Methodological Answer :
  • Substituent variation : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to modulate thiazole ring electronics .
  • Bioisosteric replacement : Swap sulfonyl with sulfonamide to enhance solubility while retaining activity .
  • Pharmacophore mapping : Use MOE or Phase to identify critical interaction points (e.g., hydrogen-bond acceptors on the acetamide) .

Q. What strategies mitigate compound degradation during long-term bioassays?

  • Methodological Answer :
  • Lyophilization : Store as lyophilized powder under argon at -80°C to prevent hydrolysis .
  • In-situ stabilization : Add antioxidants (e.g., 0.1% BHT) or protease inhibitors in cell culture media .
  • Real-time monitoring : Use LC-MS/MS to quantify degradation products (e.g., sulfonic acid derivatives) during assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chlorobenzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

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